N-{[4-(dimethylamino)phenyl]methyl}-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Description
“N-{[4-(Dimethylamino)phenyl]methyl}-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide” is a small-molecule compound featuring a piperidine-4-carboxamide core substituted with a pyridine-linked 3-phenyl-1,2,4-oxadiazole moiety and a 4-(dimethylamino)benzyl group. The oxadiazole ring, a heterocyclic scaffold, is known for its metabolic stability and role in enhancing binding affinity to biological targets, particularly in inflammation-related pathways such as 5-lipoxygenase-activating protein (FLAP) inhibition . The dimethylamino group on the benzyl substituent likely contributes to improved solubility and pharmacokinetic (PK) properties by modulating lipophilicity and basicity.
The compound’s design aligns with trends in FLAP inhibitor optimization, where substituent positioning and electronic properties are critical for target engagement and metabolic stability.
Properties
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O2/c1-33(2)23-12-10-20(11-13-23)19-30-27(35)22-14-17-34(18-15-22)26-24(9-6-16-29-26)28-31-25(32-36-28)21-7-4-3-5-8-21/h3-13,16,22H,14-15,17-19H2,1-2H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYNAUHMDAHISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(dimethylamino)phenyl]methyl}-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where an amine, formaldehyde, and a ketone or aldehyde react to form the piperidine structure.
Coupling Reactions: The final step involves coupling the oxadiazole and piperidine rings with the pyridine ring and the dimethylaminophenylmethyl group through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted piperidine or pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the oxadiazole ring.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The dimethylamino group can interact with biological receptors, while the oxadiazole ring can participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structure-Activity Relationship (SAR) Insights
- Oxadiazole Positioning : The 1,2,4-oxadiazole ring in the target compound is linked to pyridine at the 3-position, similar to BI 665915’s pyrazole-oxadiazole motif. This positioning maximizes FLAP binding by accommodating hydrophobic pockets in the target protein .
- Aromatic Substituents: The 3-phenyl group on oxadiazole enhances π-π stacking with FLAP residues, while the 4-(dimethylamino)benzyl group improves solubility without compromising affinity—a trade-off addressed in BI 665915 via cyclopropylethyl and pyrimidine groups .
- Piperidine vs.
Research Findings and Methodological Considerations
Crystallographic data for related compounds (e.g., pyrimidine derivatives in ) were likely resolved using SHELX software, a gold standard for small-molecule refinement .
Biological Activity
N-{[4-(dimethylamino)phenyl]methyl}-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide (commonly referred to as the compound ) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings related to its activity.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C28H30N6O2
- Molecular Weight : 482.588 g/mol
- CAS Number : 1251613-97-4
The structure includes a piperidine ring, a pyridine ring, and an oxadiazole moiety, which contribute to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The dimethylamino group is known to enhance interaction with biological receptors, while the oxadiazole ring can participate in electron transfer reactions. These interactions may modulate various biochemical pathways, potentially influencing cellular processes such as apoptosis and proliferation.
Neuropharmacological Effects
The compound's design suggests potential applications in treating neurological disorders. Compounds containing piperidine and oxadiazole rings have been investigated for their anticonvulsant properties. For example, derivatives of oxadiazole have demonstrated efficacy in models of seizure activity . This indicates that the compound may also possess similar neuroprotective or anticonvulsant activities.
Synthesis and Evaluation
The synthesis of the compound typically involves multiple steps:
- Formation of the Oxadiazole Ring : Cyclization reactions involving hydrazides and nitriles.
- Synthesis of the Piperidine Ring : Mannich reactions are often employed.
- Coupling Reactions : Final assembly through nucleophilic substitutions.
These synthetic routes have been optimized to yield high purity products suitable for biological evaluation.
In Vitro Studies
In vitro studies are crucial for assessing the biological activity of new compounds. The compound's ability to inhibit specific cancer cell lines is currently under investigation. Preliminary results suggest that modifications in the oxadiazole or piperidine components may enhance potency against certain targets.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-{[4-(dimethylamino)phenyl]methyl}-1-[3-(3-phenyl-1,2,4-triazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide | C28H30N6O | Anticancer activity observed |
| N-{[4-(dimethylamino)phenyl]methyl}-1-[3-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide | C28H30N6O | Potential neuropharmacological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
